molecular formula C11H14OS B7906851 4'-(Methylthio)butyrophenone

4'-(Methylthio)butyrophenone

Cat. No. B7906851
M. Wt: 194.30 g/mol
InChI Key: UOSYZBKXUPJYPR-UHFFFAOYSA-N
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Description

4'-(Methylthio)butyrophenone is a useful research compound. Its molecular formula is C11H14OS and its molecular weight is 194.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Vioxx (Rofecoxib) : 4-(Methylthio)acetophenone, a derivative of 4'-(Methylthio)butyrophenone, is used as an important drug intermediate in the synthesis of Vioxx, a nonsteroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibition (Yadav & Bhagat, 2005).

  • Synthesis of Methylthio-substituted Furans and Related Derivatives : A study demonstrates the successful cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene, confirming a proposed self-sorting tandem reaction mechanism. This is significant in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and their derivatives (Yin et al., 2008).

  • Pharmacological Properties in Psychiatry and Neurology : Butyrophenones, a class to which this compound belongs, have a clear antipsychotic neuroleptic potency. They are used in psychiatry, obstetrics, and anesthesiology due to their chlorpromazine-like properties (Sulman, 1970).

  • Neuropsychiatric and Neurological Disorder Treatment : Tetracyclic butyrophenones, related to this compound, have been found to exhibit potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, leading to the discovery of a multifunctional drug candidate, ITI-007, for treating neuropsychiatric and neurological disorders (Li et al., 2014).

  • Hypotensive Agents in Medicinal Chemistry : Certain derivatives of butyrophenone, including 4-aryl-4-(hydroxymethyl)cyclohexylamine, have shown hypotensive activity in rats, suggesting their potential as hypotensive agents (Lednicer et al., 1975).

  • Synthesis of Isoxazoles in Organic Chemistry : The reactions involving 4-aryl-1,1-bis(methylthio)-3-nitro-1,3-butadienes lead to the effective synthesis of 3-arylmethyl-5-(methylthio)isoxazoles, showcasing its importance in organic synthesis (Bianchi et al., 2002).

  • Anti-inflammatory and Antitumor Activities : 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus have demonstrated anti-inflammatory and antitumor activities, supporting their use in traditional medicine (Kim et al., 2014).

  • Insecticidal Activities : Novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers have shown notable insecticidal activity against various pests, indicating their potential use in pest management (Liu et al., 2005).

properties

IUPAC Name

1-(4-methylsulfanylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSYZBKXUPJYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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